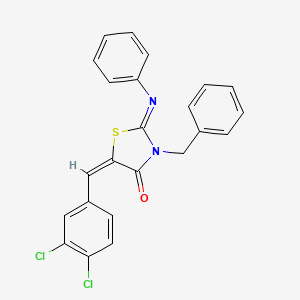
(2Z,5E)-3-benzyl-5-(3,4-dichlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-3-Benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique thiazolidinone core, which is substituted with benzyl, dichlorophenyl, and phenylimino groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of (2Z,5E)-3-benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dichlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetonitrile .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
(2Z,5E)-3-Benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z,5E)-3-Benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (2Z,5E)-3-benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes, leading to cell lysis. In cancer cells, the compound induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Similar compounds to (2Z,5E)-3-benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one include other thiazolidinone derivatives such as:
- (2Z,5E)-3-Benzyl-5-[(4-chlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z,5E)-3-Benzyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties. The unique combination of substituents in (2Z,5E)-3-benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one imparts distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H16Cl2N2OS |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(5E)-3-benzyl-5-[(3,4-dichlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-19-12-11-17(13-20(19)25)14-21-22(28)27(15-16-7-3-1-4-8-16)23(29-21)26-18-9-5-2-6-10-18/h1-14H,15H2/b21-14+,26-23? |
InChI Key |
ZRWUUPHGWIYMQT-OMYHDSEFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















